molecular formula C5H9FO4 B167013 (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol CAS No. 129939-84-0

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol

Cat. No.: B167013
CAS No.: 129939-84-0
M. Wt: 152.12 g/mol
InChI Key: YVMHSZGJGHRGOD-MBMOQRBOSA-N
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Description

(2S,3R,4S,5R)-3-Fluorooxane-2,4,5-triol is a fluorinated derivative of a pentose sugar, structurally analogous to natural sugars like xylose but with a fluorine atom replacing the hydroxyl group at position 3. Its molecular formula is C₅H₉FO₄, with a molecular weight of 164.12 g/mol. The introduction of fluorine alters electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No.

129939-84-0

Molecular Formula

C5H9FO4

Molecular Weight

152.12 g/mol

IUPAC Name

(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1

InChI Key

YVMHSZGJGHRGOD-MBMOQRBOSA-N

SMILES

C1C(C(C(C(O1)O)F)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O

Canonical SMILES

C1C(C(C(C(O1)O)F)O)O

Synonyms

alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol typically involves the fluorination of a suitable precursor. One common method is the reaction of glycals with acetyl hypofluorite, which provides a rapid, stereoselective, and high-yielding synthesis . The reaction is carried out at low temperatures (around -78°C) to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection . These steps are often carried out in continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated sugar derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its unique properties make it a valuable tool in studying carbohydrate chemistry and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme mechanisms and carbohydrate metabolism. Its resistance to hydrolysis and nuclease degradation makes it a useful probe in various biochemical assays .

Medicine: The compound is explored for its potential in drug development, particularly in designing nucleoside analogs for antiviral and anticancer therapies. Its incorporation into oligonucleotides enhances their stability and efficacy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with improved performance and stability.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The fluorine atom’s presence alters the compound’s electronic properties, enhancing its binding affinity and stability. For example, in antiviral therapies, the compound acts as a competitive inhibitor of viral polymerases, preventing viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of (2S,3R,4S,5R)-3-Fluorooxane-2,4,5-Triol and Comparators
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₅H₉FO₄ 164.12 3-Fluoro Enhanced metabolic stability; potential drug scaffold
Xylose (2S,3R,4S,5R)-Oxane-2,3,4,5-tetrol C₅H₁₀O₅ 150.13 2,3,4,5-Hydroxyl Natural sugar, metabolic intermediate
(2R,3S,5R,6S)-2,6-Difluoroooxane-3,4,5-triol C₅H₈F₂O₄ 178.11 2,6-Difluoro High lipophilicity; drug candidate
Sotagliflozin (SGLT inhibitor) C₂₁H₂₅ClO₅S 424.94 Chloro, ethoxybenzyl Antidiabetic; inhibits sodium-glucose transport
Pro-xylane (Hydroxypropyl tetrahydroxy compound) C₈H₁₆O₅ 192.21 2-Hydroxypropyl Cosmetic use; anti-aging properties

Key Comparative Findings

Fluorination vs. Hydroxyl Groups
  • Electronic Effects : Fluorine’s electronegativity (3.98) disrupts hydrogen-bonding networks compared to hydroxyl groups, reducing solubility in polar solvents but increasing lipid membrane permeability .
  • Metabolic Stability : Fluorinated sugars resist enzymatic degradation (e.g., glycosidase activity), making them promising for drug design . In contrast, xylose is rapidly metabolized in glycolysis .
Pharmacological Relevance
  • SGLT Inhibitors : Compounds like sotagliflozin () share the tetrahydropyran core but incorporate bulky aromatic substituents for target specificity. The fluorinated oxane derivative’s smaller size may favor different binding interactions .
  • Antiviral and Anti-inflammatory Potential: Fluorinated sugars (e.g., ) show enhanced bioavailability in preclinical models compared to non-fluorinated analogs, suggesting similar advantages for the target compound .

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